Levoverbenone

描述

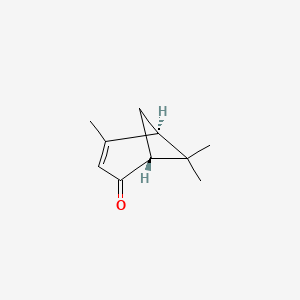

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(1S,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-8H,5H2,1-3H3/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCSCXTJOXBUFGB-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2CC1C2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)[C@H]2C[C@@H]1C2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9035620 | |

| Record name | (1S,5S)-4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9035620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Minty spicy aroma | |

| Record name | Verbenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1848/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble in water; soluble in non-polar solvents, Soluble (in ethanol) | |

| Record name | Verbenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1848/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.975-0.981 | |

| Record name | Verbenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1848/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1196-01-6 | |

| Record name | (S)-Verbenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levoverbenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levoverbenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13391 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | l-Verbenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[3.1.1]hept-3-en-2-one, 4,6,6-trimethyl-, (1S,5S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1S,5S)-4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9035620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pin-2-en-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOVERBENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XP0J7754U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Biogenesis of Verbenone

Enzymatic Pathways in Monoterpene Metabolism Leading to Verbenone Formation

The biosynthesis of verbenone in plants and other organisms begins with the universal precursors for all terpenes: isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). These five-carbon units are generated through the methylerythritol 4-phosphate (MEP) pathway in plastids or the mevalonate (B85504) (MVA) pathway in the cytoplasm. For monoterpenes like verbenone, the MEP pathway is the primary source of precursors.

The key steps in the enzymatic formation of verbenone are:

Formation of Geranyl Diphosphate (GPP): Geranyl diphosphate synthase (GPPS) catalyzes the condensation of one molecule of IPP and one molecule of DMAPP to form GPP, the direct precursor for all monoterpenes.

Cyclization to α-Pinene: The GPP molecule is then cyclized by the enzyme α-pinene synthase, a member of the terpene synthase (TPS) family. The stereochemistry of the resulting α-pinene molecule ((+)-α-pinene or (-)-α-pinene) is determined by the specific synthase enzyme involved. nih.gov Pines, for instance, can produce both enantiomers using distinct enzymes that share only 66% amino acid identity. nih.gov

Oxidation to Verbenol (B1206271): The precursor α-pinene undergoes allylic oxidation to form the intermediate trans-verbenol (B156527). This hydroxylation step is a critical part of the pathway.

Oxidation to Verbenone: The final step is the oxidation of trans-verbenol to verbenone. nih.govresearchgate.net This conversion is catalyzed by dehydrogenase enzymes. Studies using immobilized cells of Picea abies (Norway spruce) have demonstrated this sequential transformation, where α-pinene is first converted to cis- and trans-verbenol, with trans-verbenol being subsequently oxidized to verbenone. nih.gov

Genetic and Transcriptomic Regulation of Verbenone Production in Producer Organisms

The production of verbenone is tightly regulated at the genetic level, involving the differential expression of genes encoding the necessary biosynthetic enzymes. Transcriptome analysis of producer organisms, such as loblolly pine (Pinus taeda), provides significant insights into these regulatory mechanisms. frontiersin.org

Key gene families and regulatory aspects include:

Terpene Synthase (TPS) Genes: The expression of specific α-pinene synthase genes is the first committed step and a major control point in the pathway. nih.gov The isolation and functional expression of cDNAs from loblolly pine have identified distinct genes for (+)-α-pinene synthase and (-)-α-pinene synthase, demonstrating that stereochemical control is genetically determined. nih.gov

Cytochrome P450 Monooxygenase (CYP) Genes: The initial oxidation of α-pinene to verbenol is often catalyzed by cytochrome P450 enzymes. Transcriptome studies in various medicinal plants have shown that CYP genes are frequently among the differentially expressed genes in tissues that accumulate specific terpenoids. nih.gov The regulation of these genes is crucial for the production of the verbenol intermediate.

Dehydrogenase Genes: The final oxidation of verbenol to verbenone is carried out by dehydrogenases. The expression levels of these genes are another critical regulatory point. Comparative transcriptome analyses often reveal that specific dehydrogenase genes are highly expressed in tissues where particular terpenoid end-products are found. nih.gov

Integrated analysis of transcriptome and metabolome data allows researchers to establish correlations between the expression of candidate genes and the accumulation of metabolites like verbenone, thereby identifying the key genetic components controlling its biosynthesis. frontiersin.org

Microbial and Fungal Contributions to Verbenone Biogenesis and Interconversion

A variety of microorganisms, including bacteria, fungi, and yeasts, are capable of biotransforming α-pinene into verbenone and its precursor, verbenol. mdpi.comnih.gov This microbial conversion represents a significant contribution to verbenone biogenesis in certain ecological niches.

Several studies have identified specific microbes with this capability:

A cold-adapted fungus, Chrysosporium pannorum, has been shown to be an effective biocatalyst for the oxidation of α-pinene, producing both verbenol and verbenone. mdpi.com

The yeast Hormonema sp., isolated from pine trees, can metabolize α-pinene to produce trans-verbenol and verbenone. mdpi.com

Bacteria isolated from citrus fruit degradation, specifically a strain of Gluconobacter japonicus, demonstrated the ability to convert up to 96% of (+)-α-pinene into verbenone over eight days. researchgate.netresearchgate.net

Plant cell cultures, such as those from Psychotria brachyceras, have shown selectivity in biotransformation, converting (-)-α-pinene into (-)-verbenone (B192643) with high efficiency. researchgate.net

This microbial activity is not only relevant for industrial biotechnology but also plays a role in insect-plant interactions, where symbiotic microbes within insects can convert host-plant monoterpenes into pheromones like verbenone.

Table 1: Examples of Microbial Biotransformation Leading to Verbenone

| Producing Organism | Substrate | Key Products | Reference |

|---|---|---|---|

| Chrysosporium pannorum (Fungus) | α-Pinene | Verbenol, Verbenone | mdpi.com |

| Hormonema sp. (Yeast) | α-Pinene | trans-Verbenol, Verbenone | mdpi.com |

| Gluconobacter japonicus (Bacterium) | (+)-α-Pinene | Verbenone | researchgate.netresearchgate.net |

| Psychotria brachyceras (Plant Cell Culture) | (-)-α-Pinene | (-)-Verbenone | researchgate.net |

| Aspergillus niger / Penicillium digitatum (Fused Hybrids) | (-)-α-Pinene | (-)-Verbenol | researchgate.net |

Chemoenzymatic and Stereoselective Approaches to Verbenone Synthesis

The biological activity of verbenone is often dependent on its stereochemistry, making the stereoselective synthesis of its enantiomers a significant area of research. While classic chemical synthesis can produce verbenone, achieving high enantiomeric purity can be challenging. orgsyn.org Chemoenzymatic approaches, which combine chemical reactions with highly selective biological catalysts, offer a powerful alternative.

These methods leverage the high stereoselectivity of enzymes to control the formation of specific enantiomers. A key advantage is the ability to produce optically pure compounds from achiral or racemic precursors. For example, a convenient method for obtaining (1R, 5R)-(+)-verbenone in high optical purity relies on the chemical oxidation of high-purity (+)-α-pinene using reagents like sodium dichromate and sulfuric acid. orgsyn.org The enantiomeric purity of the final verbenone product is directly correlated to that of the starting α-pinene. orgsyn.org

More advanced chemoenzymatic strategies aim to build the molecule from simpler precursors, using enzymes to guide the formation of chiral centers. This highlights the potential of combining robust chemical reactions with the unparalleled stereocontrol of biocatalysts to generate high-value compounds like specific verbenone enantiomers for applications in pest management and natural product synthesis. researchgate.net

Chemical Synthesis and Derivatization of Verbenone

Total Synthesis Methodologies for Verbenone and its Enantiomers from Precursors

The total synthesis of verbenone and its enantiomers primarily relies on readily available terpene precursors, notably α-pinene and its oxidized forms, the verbenol (B1206271) isomers. Achieving high optical purity of verbenone is paramount, as commercially available material often exhibits lower enantiomeric excess (ee). orgsyn.org

Oxidation of α-Pinene to Verbenone

The synthesis of verbenone frequently involves the oxidation of α-pinene, a process that often proceeds through intermediate hydroperoxides, which are subsequently oxidized to verbenone. researchgate.net

Lead Tetraacetate Oxidation : A well-established method involves the oxidation of α-pinene with lead tetraacetate (Pb(OAc)₄). This reaction preferentially yields tertiary acetates. Upon hydrolysis, these acetates produce a mixture of alcohols. Subsequent oxidation of these alcohols with dichromate, facilitated by an allylic rearrangement, leads to verbenone. This methodology enables the production of (1R, 5R)-(+)-verbenone with high optical purity when initiated from high-quality enantiomers of α-pinene (exceeding 98% ee). orgsyn.org

Catalytic Oxidation with Oxygen/Air : α-Pinene can be catalytically oxidized using air or oxygen in the presence of various catalysts.

Early approaches involved air oxidation in an aqueous medium with alkaline additives, though these typically resulted in low yields of verbenone. google.comgoogle.com

More advanced catalytic systems employ transition metal ions such as cobalt (Co), manganese (Mn), nickel (Ni), chromium (Cr(III)), or their pyridine (B92270) complexes. For instance, cobalt-doped MCM-41 molecular sieves have been utilized for the selective oxidation of α-pinene to verbenol and verbenone, demonstrating high conversion rates (up to 97.17%) and a total selectivity exceeding 65%. google.com

Copper(II)-containing aluminum phosphate (B84403) material (CuAPO-5) has also been shown to act as a multiphase catalyst for the oxidation of α-pinene to verbenone, achieving 96.8% α-pinene conversion and 46.4% selectivity to verbenone under optimized conditions, including a reaction temperature of 85 °C, a 12-hour reaction time, chloroform (B151607) as the solvent, and tert-butyl hydroperoxide (TBHP) as the oxidant. nih.govresearchgate.net

Biotransformation : Biocatalytic methods offer an environmentally conscious route for the conversion of α-pinene to verbenone.

Picea abies cells, both in free and immobilized forms, can transform α-pinene (including its enantiomers and racemate) primarily into trans-verbenol (B156527), which is then further oxidized to verbenone. The enantiomeric purity of the product generally corresponds to that of the substrate. researchgate.nettandfonline.comnih.govtandfonline.com

Cell suspension cultures of Psychotria brachyceras and Rauwolfia sellowii have exhibited the capability to enantioselectively convert α-pinene into verbenone. P. brachyceras achieved an 80.9% conversion of (-)-α-pinene to (-)-verbenone (B192643), while R. sellowii converted both α-pinene enantiomers, with (+)-verbenone peaking at 32.2% conversion. researchgate.netredalyc.org

Resting cells of a locally isolated strain of Aspergillus niger have also been demonstrated to bioconvert α-pinene to verbenone, achieving a molar yield of 16.5% under optimal conditions. nih.gov

Table 1: Representative Oxidation Methods for Verbenone Synthesis from α-Pinene

| Method | Catalyst/Biocatalyst | Key Intermediate(s) | Conversion (%) | Selectivity to Verbenone (%) | Enantioselectivity | Reference |

| Lead Tetraacetate Oxidation | Pb(OAc)₄ / Dichromate | Tertiary Acetates, Alcohols | Not specified | High | High (from high ee α-pinene) | orgsyn.org |

| Catalytic Oxidation | Co-doped MCM-41 | Verbenol | 97.17 | >65 (total) | Not specified | google.com |

| Catalytic Oxidation | CuAPO-5 | Not specified | 96.8 | 46.4 | Not specified | nih.gov |

| Biotransformation | Picea abies cells | trans-Verbenol | Up to 92% (after 14 days) | High | Corresponds to substrate | researchgate.nettandfonline.com |

| Biotransformation | Psychotria brachyceras | trans-Verbenol | 80.9 (for (-)-α-pinene) | High | High (for (-)-verbenone) | researchgate.netredalyc.org |

| Biotransformation | Rauwolfia sellowii | trans-Verbenol | 32.2 (for (+)-α-pinene) | High | Moderate | researchgate.netredalyc.org |

| Biotransformation | Aspergillus niger (resting cells) | Not specified | 16.5 (molar yield) | Not specified | Not specified | nih.gov |

Conversion of Verbenol Isomers to Verbenone

Verbenol isomers (cis- and trans-verbenol) serve as direct precursors to verbenone, and their oxidation represents a pivotal step in numerous synthetic pathways.

Chromic Acid Oxidation : The oxidation of 3-pinene-2-ol (a verbenol isomer) with chromic acid, including the Beckmann chromic acid mixture, can yield verbenone with high efficiency, such as a 73% yield from pure cis-3-pinene-2-ol. google.com

Dichromate Oxidation : As previously noted, dichromate oxidation of alcohols derived from α-pinene, which encompass verbenols, is an effective method for producing verbenone. orgsyn.org

Biocatalytic Oxidation : Microorganisms play a substantial role in the interconversion of verbenols and verbenone.

Gut-associated bacteria from bark beetles, such as Dendroctonus valens, can accelerate the oxidative conversion of cis-verbenol (B83679) and trans-verbenol to verbenone. The efficiency of this conversion increases with higher oxygen concentrations. nih.gov

Specific yeast strains isolated from bark beetles, including Candida molischiana/Hansenula capsulata and Candida nitratophila from Ips typographus, are capable of converting both cis-verbenol and trans-verbenol to verbenone. nih.gov

Nocardia corallina B-276 has demonstrated the ability to oxidize (S)-cis-verbenol to (1S)-(-)-verbenone with excellent yields, ranging from >99% to 98%, whether using resting cells or in a bioreactor. scielo.br

Table 2: Conversion of Verbenol Isomers to Verbenone

| Precursor | Oxidation Method | Catalyst/Biocatalyst | Yield/Conversion Efficiency | Reference |

| cis-3-Pinene-2-ol | Chromic Acid Oxidation | Chromic Acid | 73% yield | google.com |

| Verbenols (mixture) | Dichromate Oxidation | Sodium Dichromate | Not specified | orgsyn.org |

| cis-Verbenol | Biotransformation | Dendroctonus valens gut bacteria | Increased with O₂ concentration | nih.gov |

| cis-/trans-Verbenol | Biotransformation | Ips typographus yeasts | Capable of conversion | nih.gov |

| (S)-cis-Verbenol | Biotransformation | Nocardia corallina B-276 | >99% to 98% yield | scielo.br |

Stereochemical Control in Verbenone Synthesis

Achieving high enantiomeric purity in verbenone synthesis is crucial, especially when it is employed as a chiral starting material for the synthesis of complex natural products, such as Taxol or Bolivianine. wikipedia.orgorgsyn.orgsioc-journal.cnthieme-connect.com

Chiral Pool Approach : The direct utilization of enantiomerically pure α-pinene as a starting material is a straightforward method for obtaining verbenone with high optical purity. For instance, (1R)-(+)-α-pinene with greater than 98% ee can be transformed into (1R, 5R)-(+)-verbenone with high optical purity. orgsyn.org

Biocatalysis for Enantioselectivity : Biotransformation processes, particularly those involving plant cell cultures like Psychotria brachyceras and Rauwolfia sellowii, can achieve enantioselective conversion of α-pinene to specific verbenone enantiomers without altering the stereogenic center of the molecules. Psychotria brachyceras is particularly noted for selectively yielding (-)-verbenone with high conversion rates. researchgate.netredalyc.org Similarly, Nocardia corallina B-276 can produce (1S)-(-)-verbenone enantioselectively from (S)-cis-verbenol. scielo.br

Chiral Auxiliaries and Catalysts : The ongoing development of chiral catalysts, such as verbenone-derived triazolium salts, has shown considerable promise in facilitating enantioselective reactions. These catalysts, synthesized from readily available (-)-verbenone, have proven efficient for enantioselective intramolecular Stetter reactions, leading to products with high stereochemical control. researchgate.netmdpi.comacs.org

Development of Verbenone Analogues and Derivatives for Structure-Activity Relationship Studies

Verbenone serves as a versatile molecular scaffold for the design and synthesis of a wide array of analogues and derivatives. These compounds are subsequently investigated for their structure-activity relationships (SAR) to elucidate and optimize their biological properties.

Insecticidal Activity : Cantharidin-based verbenone derivatives have been synthesized and assessed for their insecticidal activities. SAR studies have indicated that (1R)-(+)-verbenone derivatives generally exhibit superior pesticidal activity compared to their (1S)-(-)-verbenone counterparts. For example, compounds such as 6a, 6h, 6i, and 6q demonstrated 100% mortality against the diamondback moth (Plutella xylostella) at a concentration of 100 mg/L after four days. mdpi.comdp.tech

Pharmacological Applications : Verbenone derivatives are actively explored for a diverse range of pharmacological activities.

Anti-ischemic properties : Verbenone derivatives incorporating a 4-styryl scaffold have been prepared and shown to possess potent anti-ischemic properties. sigmaaldrich.comscientificlabs.ie

Anticonvulsant and Analgesic Agents : Novel (-)-verbenone hydrazones have been designed and synthesized. SAR investigations revealed their existence as Z/E geometrical isomers about the C═N bond and cis/trans amide conformers. These hydrazones demonstrated anticonvulsant effects against pentylenetetrazole and maximal electroshock-induced seizures, and also exhibited analgesic effects. researchgate.net

Antidiabetic Activity : In silico studies have evaluated verbenone and selected solubilizing compounds against diabetes-related proteins. Verbenone itself exhibited superior binding affinity compared to compounds like lysine, cyclodextrin, and eudragit against glucokinase, human pancreatic α-amylase, and sucrase-isomaltase, suggesting its potential antidiabetic activity. researchgate.net

Diverse Biological Activities : As a monoterpene scaffold, verbenone is frequently employed in the design of derivatives exhibiting various biological activities, including anticancer, antibacterial, antiviral, and neuroprotective effects. dntb.gov.ua

Chiral Synthons and Ligands : Verbenone is a crucial precursor for synthesizing various chiral cyclobutane (B1203170) derivatives and other complex molecules.

It has been used in the synthesis of chiral cyclobutane-containing chemical platforms featuring orthogonally protected amine functions, which can be further derivatized for applications such as magnetic resonance imaging (MRI) contrast agents. researchgate.net

The highly stereoselective conjugate addition of nitromethane (B149229) to α,β-unsaturated cyclobutyl esters derived from (-)-(S)-verbenone has yielded adducts useful as precursors for cyclobutyl GABA analogues and γ-lactams. researchgate.net

Verbenone-derived triazolium salts serve as efficient chiral catalysts for enantioselective reactions, underscoring its utility in asymmetric synthesis. researchgate.netmdpi.comacs.org

Ecological Roles and Chemoecological Interactions of Verbenone

Verbenone as a Semiochemical in Interspecific and Intraspecific Communication

Verbenone acts as a semiochemical, a chemical signal that mediates interactions between organisms. Its role is particularly prominent in the communication of bark beetles, where it influences both intraspecific (within the same species) and interspecific (between different species) behaviors.

Verbenone is widely known as an anti-aggregation pheromone for several economically significant bark beetle species, including the mountain pine beetle (Dendroctonus ponderosae), southern pine beetle (Dendroctonus frontalis), and western pine beetle (Dendroctonus brevicomis). mdpi.comeje.czyhcounty.casemiochemical.comusda.govforestrydistributing.comarlis.org Bark beetles typically aggregate in large numbers to colonize host trees. As the population density on a host tree approaches its maximum capacity, the beetles, or more accurately, microorganisms associated with them, begin to produce and release verbenone. mdpi.comyhcounty.casemiochemical.comusda.govresearchgate.netresearchgate.net This release acts as a "no vacancy" signal, repelling newly arriving beetles and preventing overcrowding, which could lead to intraspecific competition for resources. mdpi.comyhcounty.caforestrydistributing.combigtrees.orgcolostate.edu

Research has demonstrated that verbenone significantly reduces the attraction of species like Ips latidens, Ips pini, and Dendroctonus ponderosae to aggregation pheromone-baited traps in a dose-dependent manner. yhcounty.causda.govoup.comoup.com For instance, higher doses of verbenone lead to greater interruption of attraction. yhcounty.causda.gov While effective at low to moderate beetle pressure, its efficacy may be reduced under high population pressure. yhcounty.cacolostate.edu

The production of verbenone is often attributed to microorganisms associated with bark beetles, or to the autoxidation of verbenols, rather than direct insect biosynthesis. mdpi.comusda.govresearchgate.netresearchgate.netoup.com This suggests that verbenone may serve as a passive cue indicating the microbial deterioration of host tissues. mdpi.comresearchgate.netoup.com

A summary of verbenone's anti-aggregation effects on various bark beetle species is presented in the table below:

| Bark Beetle Species | Effect of Verbenone | Reference |

| Dendroctonus ponderosae (Mountain Pine Beetle) | Significantly reduced catches at higher doses (e.g., ≥ 1.8 mg/24h), acting as an anti-aggregation pheromone. yhcounty.causda.govarlis.orgoup.com | yhcounty.causda.govarlis.orgoup.com |

| Ips pini | Significantly reduced catches in a dose-dependent manner. usda.govoup.comoup.com | usda.govoup.comoup.com |

| Ips latidens | Significantly reduced catches in a dose-dependent manner. usda.govoup.comoup.com | usda.govoup.comoup.com |

| Dendroctonus frontalis (Southern Pine Beetle) | Acts as an anti-aggregation pheromone. semiochemical.comusu.edu | semiochemical.comusu.edu |

| Dendroctonus brevicomis (Western Pine Beetle) | Acts as an anti-aggregation pheromone, reduced by higher releases. semiochemical.comusda.gov | semiochemical.comusda.gov |

| Ips sexdentatus | Acts as an aggregation inhibitor. mdpi.com | mdpi.com |

| Dendroctonus armandi | Decreased efficiency of field trapping, indicating anti-aggregation for males. eje.cz | eje.cz |

| Hylastes longicollis | No significant effect on catches. oup.com | oup.com |

| Hylurgops porosus | No significant effect on catches. oup.com | oup.com |

Beyond its role in density regulation, verbenone is also hypothesized to function as an indicator of host-tree quality and a cue for successional processes in wood decomposition. mdpi.comresearchgate.netbigtrees.orgoup.comusda.gov The quantity of verbenone can be a function of microbial degradation of host tissue. researchgate.netoup.comusda.gov As wood ages and deteriorates, the concentration of verbenone, along with other terpene alcohols, tends to increase, while terpenes decrease. researchgate.netoup.com This change in chemical profile signals the suitability of the host for different insect species.

Early successional bark beetles, which require fresh host tissue for successful brood production, are typically repelled by verbenone, as it signifies microbial deterioration and thus an unsuitable resource. researchgate.netoup.comoup.com Conversely, late-successional saproxylic beetles, which exploit aged or decaying wood, may be indifferent to or even attracted by verbenone, as it indicates a suitable habitat for their feeding activity. mdpi.comresearchgate.net This suggests that verbenone plays a role in niche partitioning among different bark beetle species and other saproxylic insects. researchgate.net

Insects, particularly bark beetles, rely heavily on highly sensitive olfactory systems to navigate their environment, locate host trees, find mates, and avoid predators. nih.govnih.gov Verbenone, as a key semiochemical, elicits specific behavioral responses mediated through these olfactory systems. nih.govannualreviews.org

Studies on the spruce bark beetle, Ips typographus, have shown that verbenone elicits strong and selective responses from olfactory receptor neurons (ORNs). nih.gov These ORNs are tuned to various pheromone, host, and non-host compounds, with a significant proportion dedicated to signals from plants that the insect avoids. nih.gov The behavioral response to verbenone, such as repulsion, is a direct consequence of its detection by these specialized olfactory neurons. nih.gov

Specific ORNs in bark beetles, such as those in Ips grandicollis, respond to verbenone, alongside other semiochemicals like cis-verbenol (B83679), α-pinene, and trans-verbenol (B156527). psu.edu While some ORNs may show a lack of specificity, others are primarily responsive to verbenone, particularly in males. psu.edu This modulation of ORN activity translates into the observed behavioral responses, such as the interruption of aggregation behavior in the presence of high verbenone concentrations. yhcounty.causda.govnih.gov The molecular mechanisms underlying the precise detection and modulation by verbenone are still under investigation. nih.gov

Verbenone in Plant-Insect and Plant-Pathogen Interactions

Verbenone's role extends beyond insect-insect communication to encompass plant-insect and potentially plant-pathogen interactions. As a compound naturally found in plants, its presence can influence insect behavior towards host and non-host plants. wikipedia.orgnih.gov The increase of verbenone in aging or stressed wood, often due to microbial activity, can signal a compromised host to early successional bark beetles, thus acting as a plant-derived cue influencing insect attack patterns. mdpi.comresearchgate.netoup.com This interaction is crucial for the survival of the tree, as it can deter further attacks once a certain level of infestation or degradation has occurred.

While the direct role of verbenone in plant-pathogen interactions is less extensively documented compared to its role in insect communication, its association with microbial degradation of plant tissues suggests an indirect link. The presence of verbenone, indicative of microbial activity, could potentially influence the colonization of plant tissues by certain pathogens, or conversely, be a byproduct of plant defense responses to microbial invasion.

Impact of Verbenone on Non-Target Organisms in Ecosystems

The use of synthetic verbenone in forest management strategies, primarily to deter bark beetle outbreaks, necessitates an understanding of its impact on non-target organisms. Studies have shown mixed effects on the broader saproxylic beetle community. While verbenone is effective in limiting the aggregation of pest bark beetles, its presence can increase saproxylic beetle diversity in traps. mdpi.com This implies that some non-target saproxylic species, particularly those that exploit aged or decaying wood, may be attracted to verbenone, or are unaffected by it. mdpi.comoup.com

Influence of Environmental Factors on Verbenone Emission and Efficacy

The effectiveness of verbenone as a semiochemical is significantly influenced by various environmental factors, including temperature, light, and humidity, as well as broader conditions like precipitation and stand characteristics geneseefoundation.orgalberta.caarlis.orgusda.govcolostate.edu. These factors can impact both the release rate of synthetic verbenone from dispensers and the stability and behavioral effects of naturally occurring verbenone.

Temperature: Temperature is a critical determinant of verbenone release rates from passive dispensers, such as pouches and bubble caps (B75204) alberta.caarlis.orgusda.gov. Higher ambient temperatures generally lead to faster release rates of verbenone alberta.caarlis.org. For instance, a common verbenone formulation releases approximately 25 mg/day at 20°C, with rates increasing to 15 mg/day at 86°F (30°C) from bubble caps arlis.orgoup.com. This accelerated release during warm periods can lead to more rapid depletion of the verbenone, potentially reducing its effective duration, especially during extended beetle flight seasons alberta.ca.

Temperature also influences the production of terpenes, including verbenone, in plants like rosemary, where higher temperatures can affect the concentration and composition of essential oils windows.netjeannerose.netahdb.org.uk. In some plant species, volatile isoprenoid emissions, which include monoterpenes like verbenone, show a positive response to temperature increases up to a certain threshold, after which emissions may decline scirp.org.

Light (Solar Radiation/UV Radiation): Direct sunlight, particularly ultraviolet (UV) radiation, can reduce the efficacy of verbenone through photoisomerization alberta.causda.gov. Verbenone can be photoisomerized into chrysanthenone, a chemical that has no known behavioral effect on MPB alberta.casfu.ca. This breakdown can effectively lower the concentration of active verbenone below a critical response threshold for beetles sfu.ca. To mitigate this, commercial formulations often include UV absorbers, and deployment guidelines recommend placing verbenone release devices on the north side of trees or in shaded areas to protect them from direct sunlight mt.govalberta.casfu.ca. Light quality and intensity also influence the production of verbenone in plants, with higher UV-B, low red:far red ratios, and high light intensity promoting its development in some species windows.netahdb.org.uk.

Humidity and Precipitation: While temperature and light have more pronounced effects, humidity can also play a role, though research indicates its influence on semiochemical release rates may be less significant than temperature. Studies using controlled environmental systems found that relative humidity ranging from 30% to 80% did not significantly influence the release rates of certain semiochemicals, including some related to bark beetle management usda.govresearchgate.net. However, annual precipitation and temperature variations can slightly affect the timing of beetle emergence, which in turn impacts the optimal timing for verbenone deployment geneseefoundation.org. Years with below-average precipitation can also make trees more susceptible to beetle attack, highlighting the importance of verbenone in such conditions geneseefoundation.org.

Stand Characteristics and Beetle Pressure: The efficacy of verbenone is also influenced by stand-level environmental conditions and the density of beetle populations mt.govalberta.cacolostate.eduicimod.org. Verbenone is generally more effective at low to moderate beetle population pressures mt.govalberta.ca. When beetle populations are high, or during outbreak levels, verbenone's effectiveness wanes, and it may not fully protect trees geneseefoundation.orgmt.govalberta.cacolostate.edu. Some studies suggest that verbenone may be effective in the early stages of an outbreak but less so as insect populations increase icimod.org. The spatial scale and stand structure, such as crown closure and the density of trees, can alter the microclimate and affect how the verbenone pheromone plume disperses within the forest, potentially reducing its effectiveness in very open or very dense stands oup.comicimod.orgusda.gov.

Summary of Environmental Influences on Verbenone Efficacy

| Environmental Factor | Influence on Verbenone Emission/Efficacy | Research Findings/Observations |

| Verbenone is a natural organic compound classified as a terpene wikipedia.org. It is a bicyclic ketone terpene and is the primary constituent of the oil of Spanish verbena, from which it derives its name. It is also found in rosemary oil wikipedia.org. Verbenone is nearly insoluble in water but miscible with most organic solvents wikipedia.org. Its chemical formula is C₁₀H₁₄O, and its molar mass is 150.221 g/mol wikipedia.org. |

As a semiochemical, verbenone plays a crucial role in the chemical communication of bark beetles. It functions as an anti-aggregation pheromone, signaling to incoming beetles that a host tree has reached its maximum carrying capacity, thereby deterring further colonization wikipedia.orggeneseefoundation.org. This "no vacancy" signal helps regulate beetle populations and prevents overpopulation of a single host tree geneseefoundation.org. Verbenone has been identified as an anti-aggregation pheromone for several bark beetle species, including the mountain pine beetle (Dendroctonus ponderosae) and the Southern pine beetle (Dendroctonus frontalis) wikipedia.orggeneseefoundation.orgoup.com.

Synthetic verbenone is commercially produced and utilized in integrated pest management (IPM) strategies to protect susceptible pine trees from bark beetle attacks geneseefoundation.orgmt.govcolostate.edu. It is typically deployed in slow-release devices, such as plastic pouches or bubble caps, which create a "pheromone plume" around the target trees geneseefoundation.orgusda.govoup.com.

Influence of Environmental Factors on Verbenone Emission and Efficacy

The effectiveness and emission characteristics of verbenone, both naturally produced and synthetically deployed, are significantly modulated by various environmental factors. These factors dictate the compound's availability in the environment and its behavioral impact on target insects.

Temperature Temperature is a primary environmental factor influencing the release rate of verbenone from passive dispensers alberta.caarlis.orgusda.gov. Higher ambient temperatures lead to an increased rate of volatilization and emission. For instance, commercial verbenone pouches are designed to release the compound more rapidly in warmer conditions alberta.ca. Studies have shown that the elution rate of verbenone can vary significantly with temperature, with higher temperatures causing above-average elution arlis.orgoup.com.

Table 1: Influence of Temperature on Verbenone Release Rate from Dispensers

| Temperature (°C) | Temperature (°F) | Approximate Release Rate (mg/day) | Source |

| 20 | 68 | 25 | arlis.orgoup.com |

| 30 | 86 | 15 | arlis.org |

This temperature-dependent release means that during unusually warm summers, verbenone pouches may be depleted more quickly, potentially requiring multiple applications to maintain protection throughout the beetle flight period alberta.ca. Conversely, storage at or below 0°C prevents verbenone from being released alberta.ca.

Temperature also influences the biosynthesis and emission of verbenone and other terpenes in plants. For example, in rosemary (Rosmarinus officinalis), a plant known to contain verbenone, higher daytime temperatures can lead to a rapid loss of volatile compounds, while specific temperature ranges can optimize terpene production windows.netjeannerose.netahdb.org.uk. Research on other volatile isoprenoids indicates that emission rates can increase significantly with rising temperatures, peaking at certain thresholds (e.g., 32-37°C) before declining at even higher temperatures scirp.org.

Light (Solar Radiation and UV Radiation) Light, particularly ultraviolet (UV) radiation, significantly impacts the stability and efficacy of verbenone. Verbenone is susceptible to photoisomerization when exposed to UV radiation, converting it into chrysanthenone, a compound that lacks the anti-aggregation behavioral effect on mountain pine beetles alberta.causda.govsfu.ca. This photodecomposition can reduce the concentration of active verbenone below the critical threshold required for effective deterrence sfu.ca.

To counteract this, deployment strategies often involve placing verbenone release devices on the north side of trees or in shaded areas to minimize direct sunlight exposure mt.govalberta.casfu.ca. Commercial formulations may also incorporate UV absorbers to enhance the longevity of the active compound sfu.ca. The production of verbenone in plants like rosemary is also influenced by light quality and intensity, with conditions such as high UV-B and high light intensity promoting its development windows.netahdb.org.uk.

Humidity and Precipitation The influence of humidity on the release rates of semiochemicals, including verbenone, appears to be less pronounced compared to temperature. Controlled environmental studies assessing semiochemical release rates found that relative humidity variations (e.g., from 30% to 80%) did not significantly affect the emission rates of the tested compounds usda.govresearchgate.net.

However, broader environmental conditions related to water availability, such as annual precipitation, can indirectly affect verbenone's utility by influencing beetle emergence timing and host tree susceptibility geneseefoundation.org. During years with below-average precipitation, trees may become more susceptible to beetle attack, making verbenone application even more critical for protection geneseefoundation.org.

Stand Characteristics and Beetle Population Pressure The efficacy of verbenone is also context-dependent, varying with forest stand characteristics and the level of beetle population pressure mt.govalberta.cacolostate.eduicimod.org. Verbenone is most effective when mountain pine beetle populations are low to moderate geneseefoundation.orgmt.govalberta.cacolostate.edu. At high or outbreak population levels, the effectiveness of verbenone can be significantly reduced, and it may not provide complete protection geneseefoundation.orgmt.govalberta.caicimod.org. This suggests a beetle pressure threshold above which verbenone becomes ineffective alberta.ca.

Furthermore, stand structure, including crown closure and tree density, can alter the microclimate within the forest, affecting the dispersal of the verbenone pheromone plume oup.comicimod.org. In more open stands, pheromones may disperse more widely, potentially making them less effective icimod.org. The success of verbenone treatments can also be enhanced by integrating them with other forest management practices, such as removing infested trees and thinning stands to reduce overcrowding mt.gov.

Table 2: Environmental Factors and Their Impact on Verbenone Efficacy

| Environmental Factor | Direct Impact on Verbenone | Indirect Impact on Efficacy / Beetle Behavior |

| Temperature | Increases release rate from dispensers; influences plant biosynthesis. | Affects duration of efficacy; influences beetle flight timing. |

| Light (UV) | Causes photoisomerization to inactive forms. | Reduces active compound concentration; necessitates strategic placement of dispensers. |

| Humidity | Minimal direct impact on release rates from synthetic dispensers. | (Indirectly via tree stress or beetle emergence in conjunction with temperature/precipitation). |

| Precipitation | Not directly on verbenone emission. | Influences host tree susceptibility (e.g., drought stress increases susceptibility). |

| Stand Structure | Affects plume dispersal. | Influences microclimate, affecting local concentration and beetle encounter rates. |

| Beetle Pressure | No direct impact on verbenone itself. | Determines the threshold of verbenone's effectiveness; high pressure reduces efficacy. |

Advanced Analytical Methodologies for Verbenone Profiling

Chromatographic Techniques for Enantiomeric and Quantitative Analysis

Chromatographic methods are foundational for separating and analyzing verbenone from complex mixtures, allowing for both its quantitative determination and the resolution of its enantiomeric forms fishersci.caindiamart.comthegoodscentscompany.com.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and powerful technique for the detection and quantification of volatile and semi-volatile compounds like verbenone wikipedia.orguni.lumdpi.com. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. In GC-MS, samples containing verbenone are vaporized and carried through a capillary column by an inert gas, separating components based on their boiling points and interaction with the stationary phase uni.lumdpi.com. The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio, providing a unique mass spectrum for identification uni.lufishersci.ca.

For verbenone, GC-MS is routinely employed in the analysis of essential oils, plant extracts, and environmental samples wikipedia.orguni.lufishersci.seatamankimya.com. For instance, studies have used GC-MS to measure verbenone emission from treated trees to assess its effectiveness as a semiochemical repellent against ambrosia beetles atamankimya.com. The identity of verbenone can be confirmed by comparing its mass spectrum to spectral libraries, such as the National Institute of Standards and Technology (NIST) mass spectral library atamankimya.com.

Quantitative analysis of verbenone by GC-MS involves integrating the area under the peak in the total ion abundance chromatogram atamankimya.com. For complex samples like rosemary essential oils, GC-MS can identify numerous components, including verbenone tandfonline.comfishersci.se. For example, in a study of rosemary essential oils, GC-MS identified verbenone as a component, with its percentage varying across different chemotypes tandfonline.comfishersci.se. Enhanced techniques like comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOF-MS) offer superior peak capacity and separation power, enabling the identification of a significantly higher number of components (e.g., over 450 peaks in verbenone chemotype rosemary oil compared to around 236 with one-dimensional GC-MS), leading to more accurate identification even with overlapping peaks fishersci.se.

Chiral GC-MS is particularly important for the enantiomeric analysis of verbenone, as its different enantiomers can exhibit distinct biological activities fishersci.caindiamart.comtandfonline.com. This is achieved by using chiral stationary phases in the GC column, such as Supelco Beta-DEX™ 325, which can separate the (+) and (-) enantiomers of verbenone wikipedia.orgfishersci.ca. For example, chiral GC analysis has been used to differentiate between racemic verbenone and chemoenzymatically generated enantiomers wikipedia.org.

Table 1: Representative GC-MS Parameters for Verbenone Analysis

| Parameter | Typical Range/Value | Source/Context |

| Column Type | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) | Essential oils mdpi.com |

| Injector Temperature | 200–250 °C | Rosemary extracts, Essential oils wikipedia.orgmdpi.comscispace.comjournal-of-agroalimentary.ro |

| Oven Temperature Program | Initial: 40-60 °C (held 1-10 min); Ramp: 3-10 °C/min to 150-280 °C | Rosemary extracts, Essential oils wikipedia.orgwikipedia.orgmdpi.comscispace.comjournal-of-agroalimentary.ro |

| Carrier Gas | Helium (1 mL/min) | Rosemary extracts scispace.com |

| Ionization Energy | 70 eV (EI mode) | Essential oils wikipedia.orgmdpi.com |

| Scan Range (MSD) | 40-800 m/z | Essential oils wikipedia.orgmdpi.com |

| Split Ratio | 5:1 to 1:200 | Essential oils, Hydrosols wikipedia.orgtandfonline.commdpi.comjournal-of-agroalimentary.ro |

High-Performance Liquid Chromatography (HPLC) is another crucial chromatographic technique utilized for verbenone analysis, particularly for quantitative determination and enantiomeric separation, especially when compounds are less volatile or thermally unstable nih.govthegoodscentscompany.comfishersci.atwikipedia.org. HPLC systems typically consist of a pump, an injector, a column, and a detector.

For quantitative analysis of verbenone, reverse-phase HPLC methods are common nih.govfishersci.atwikipedia.org. A validated HPLC method for the quantification of verbenone in rosemary extracts, a major volatile component, has been developed scispace.comfishersci.atwikipedia.org. This method typically employs a C18 column with an isocratic mobile phase, such as Acetonitrile: 0.1% Phosphoric acid in Water (60:40), at a flow rate of 1.0 mL/min scispace.comfishersci.atwikipedia.org. UV detection, often at 254 nm, is used for monitoring verbenone scispace.com.

Method validation studies for HPLC-based verbenone quantification have demonstrated high reliability, with good linearity (r² = 0.9997) across a concentration range of 80 ppm to 400 ppm scispace.comfishersci.at. Accuracy values have been reported between 99.46% and 101.4%, and repeatability (RSD) as low as 0.2749%, indicating high consistency scispace.comfishersci.at.

Table 2: Validated HPLC Method Parameters for Verbenone Quantification in Rosemary Extracts

| Parameter | Value/Description | Reference |

| Column | C18 column | scispace.comfishersci.at |

| Mobile Phase | Acetonitrile: 0.1% Phosphoric acid in Water (60:40) | scispace.comfishersci.at |

| Mode | Isocratic | scispace.comfishersci.at |

| Flow Rate | 1.0 mL/min | scispace.comfishersci.at |

| Injection Volume | 10 µL | scispace.com |

| Detection | UV (254 nm) | scispace.com |

| Linearity (r²) | 0.9997 (80-400 ppm) | scispace.comfishersci.at |

| Accuracy | 99.46% - 101.4% | scispace.comfishersci.at |

| Repeatability (RSD) | 0.2749% | scispace.comfishersci.at |

For enantiomeric analysis, HPLC on chiral stationary phases (CSPs) is employed fishersci.cathegoodscentscompany.com. For instance, Phenomenex Lux Cellulose-1 or Daicel Chiralcel OJ columns with n-hexane/2-propanol as eluent have been used to determine enantiomeric excesses of verbenone derivatives fishersci.ca. Chiral HPLC offers a direct method for separating enantiomers without the need for derivatization, which is often required in chiral GC indiamart.comthegoodscentscompany.com.

Spectroscopic Characterization of Verbenone in Complex Matrices

Spectroscopic techniques provide complementary information to chromatography, enabling the structural elucidation and characterization of verbenone in various matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR are invaluable for confirming the structure of verbenone and its derivatives, providing detailed information about the chemical environment of hydrogen and carbon atoms wikipedia.orgresearchgate.netfishersci.ca. NMR spectra report chemical shifts, multiplicity, and coupling constants, which are unique fingerprints for a molecule wikipedia.org. For example, ¹H-NMR spectra of chemoenzymatically produced (+)-verbenone have been used for structural confirmation wikipedia.org.

Mass Spectrometry (MS/MS): Beyond its coupling with GC or HPLC, tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of verbenone, providing insights into its molecular structure and elemental composition, especially useful for identifying trace-level or co-eluting compounds in complex samples fishersci.ca. MS/MS can confirm the elemental composition of product ions from isotopic patterns fishersci.ca.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify functional groups present in verbenone by measuring the absorption of infrared light at specific frequencies corresponding to molecular vibrations wikipedia.orgresearchgate.netfishersci.caresearchgate.netgatewayanalytical.com. FTIR spectra provide a unique "fingerprint" profile for a compound gatewayanalytical.com. Studies have used FTIR to characterize verbenone and its derivatives, often in conjunction with other techniques wikipedia.orgresearchgate.net. For instance, IR spectra of verbenone have been recorded as thin films on sodium chloride discs wikipedia.org.

Raman Spectroscopy: Raman spectroscopy, which probes molecular vibrations based on inelastic scattering, offers a complementary approach to FTIR researchgate.netgatewayanalytical.com. Surface-Enhanced Raman Scattering (SERS) spectroscopy, in particular, can be used for rapid and efficient detection of analytes like verbenone in complex mixtures, often coupled with techniques like thin-layer chromatography (TLC) researchgate.netwikidata.org. Raman spectroscopy is sensitive to homo-nuclear molecular bonds and requires minimal sample preparation gatewayanalytical.com.

UV-Vis Spectrophotometry: UV-Vis spectroscopy can be used for the quantitative analysis of verbenone, especially in solutions, by measuring its absorbance at specific wavelengths scispace.comfishersci.ca. For example, UV spectra for verbenone analysis in HPLC are often collected across a range (e.g., 200–900 nm) with extraction at a specific wavelength like 254 nm scispace.com.

In Situ and Remote Sensing Technologies for Verbenone Monitoring

In situ and remote sensing technologies offer non-invasive or spatially extensive methods for monitoring chemical compounds in their natural environments. While direct real-time remote sensing of verbenone in the atmosphere is challenging, these technologies can be applied indirectly or in conjunction with other methods for monitoring its presence or effects, particularly in ecological contexts.

Verbenone is a known semiochemical repellent used in forest management to deter bark beetles, which are significant forest pests wikipedia.orgatamankimya.comebi.ac.uk. Monitoring the effectiveness of verbenone as a repellent often involves quantifying its emission in the field and assessing its impact on beetle populations atamankimya.com.

In Situ Monitoring: This involves direct measurements at specific locations. For verbenone, this could entail deploying sensors or collection devices that capture volatile organic compounds for subsequent analysis (e.g., by GC-MS) atamankimya.com. For example, GC-MS has been used to measure verbenone emission over several weeks in field trials to assess its repellent efficacy against ambrosia beetles on ʻōhiʻa trees atamankimya.com. In situ data are crucial for validating remote sensing observations and understanding local conditions researchgate.nethznu.edu.cn.

Remote Sensing Technologies: Remote sensing provides data over large spatial areas and can detect changes in forest health or pest outbreaks, which might be indirectly linked to the application or natural presence of verbenone researchgate.nethznu.edu.cn. While remote sensing typically focuses on larger-scale phenomena (e.g., forest canopy changes, stress indicators), integration with in situ measurements can provide a more comprehensive understanding researchgate.net. For instance, satellite remote sensing offers fundamental data for observing spatial and temporal forest patterns, which can be correlated with ground-based verbenone application or natural emission to understand its broader ecological impact researchgate.nethznu.edu.cn. The combination of in situ and remote sensing data can generate additional information where a single source would be insufficient researchgate.net.

Metabolomic and Chemodiversity Profiling of Verbenone in Biological Systems

Metabolomics is the comprehensive study of small molecules (metabolites) within a biological system, such as cells, tissues, or organisms fishersci.fiwikidata.orgthegoodscentscompany.com. Chemodiversity profiling extends this by examining the variety and distribution of chemical compounds within and across biological entities. These approaches are critical for understanding the biosynthesis, regulation, and ecological roles of verbenone in plants and other organisms.

Verbenone is a plant metabolite and a component of essential oils from various plants, including rosemary nih.govwikipedia.orgplos.org. Metabolomic profiling can identify and quantify verbenone alongside other metabolites, providing insights into the metabolic pathways it is involved in thegoodscentscompany.comcreative-proteomics.comndsu.edu.

Untargeted Metabolomics: This approach aims to detect and quantify as many metabolites as possible without prior knowledge of their identity, offering a broad view of the metabolic landscape fishersci.ficreative-proteomics.com. For verbenone, untargeted metabolomics in plants can help uncover novel compounds, pathways, and interactions related to its production or degradation in response to environmental changes or genetic modifications fishersci.ficreative-proteomics.comndsu.edu. Early plant metabolomics studies frequently employed GC-MS or LC-MS for profiling transgenic or environmentally challenged plants ndsu.edu.

Targeted Metabolomics: This focuses on predefined compounds, allowing for precise quantification of verbenone and related terpenes within specific metabolic pathways thegoodscentscompany.com. This can be particularly useful in understanding the biosynthesis of verbenone from precursors like α-pinene wikipedia.orgdntb.gov.ua.

Chemodiversity Profiling: By analyzing the chemical composition of different plant varieties or populations, chemodiversity profiling can reveal variations in verbenone content and its enantiomeric ratios, which can be influenced by cultivation conditions, geographical location, and plant chemotypes tandfonline.comfishersci.seplos.org. For example, rosemary essential oil composition, including verbenone levels, varies greatly based on cultivation conditions, leading to different chemotypes fishersci.se. Such profiling helps in selecting optimal cultivars for specific applications or in understanding plant defense mechanisms.

The integration of metabolomics with other "omics" data (e.g., genomics, transcriptomics, proteomics) provides a more comprehensive understanding of metabolic network control and cellular processes related to verbenone production and function wikidata.orgthegoodscentscompany.complos.org. This systems biology approach can elucidate complex biological interactions and responses, even detecting subtle alterations in biological pathways wikidata.orgthegoodscentscompany.com.

Applications of Verbenone in Ecological Management

Verbenone in Integrated Pest Management (IPM) Strategies

Integrated Pest Management (IPM) is an ecosystem-based strategy that focuses on long-term prevention of pests or their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and use of resistant varieties. Verbenone is utilized within IPM frameworks as a biopesticide that influences beetle behavior rather than killing them, making it an environmentally considerate option. verbenone.comshop4verbenone.com It is often employed in conjunction with other tactics, such as the removal of infested trees and stand thinning, to maximize its effectiveness. verbenone.com

Verbenone's most prominent application is in the protection of pine forests from devastating bark beetle infestations. verbenone.comforestrydistributing.com Bark beetles, such as the mountain pine beetle (Dendroctonus ponderosae), southern pine beetle (Dendroctonus frontalis), and western pine beetle (Dendroctonus brevicomis), use aggregation pheromones to coordinate mass attacks on host trees. kill-pine-beetles.comsemiochemical.com Once a tree is fully colonized and no longer a suitable resource, the beetles produce verbenone, an anti-aggregation pheromone, which signals to incoming beetles that the tree is occupied, effectively acting as a "no vacancy" sign. kill-pine-beetles.comyhcounty.ca

Synthetically produced verbenone is deployed in forests to mimic this natural process and deter beetles from attacking high-value trees or stands. verbenone.commt.gov Research has shown that verbenone can significantly reduce tree mortality, particularly when beetle populations are at low to moderate levels. yhcounty.ca Its efficacy is influenced by factors such as the density of the beetle population, stand conditions, and the release rate of the verbenone formulation. kill-pine-beetles.comyhcounty.ca Studies have demonstrated that in areas with low beetle pressure, verbenone can lead to a notable decrease in attacks compared to untreated control sites. yhcounty.ca However, under high beetle pressure, its effectiveness can be diminished. verbenone.comyhcounty.ca

| Target Pest | Host Tree(s) | Verbenone Formulation | Study Findings |

| Mountain Pine Beetle (Dendroctonus ponderosae) | Lodgepole Pine | 5-gram pouches | In the first two years of a five-year study, treated plots had a median mortality of 12% compared to 59% in untreated plots. usda.gov |

| Mountain Pine Beetle (Dendroctonus ponderosae) | Whitebark Pine | Pouches and SPLAT Verb® | In individual tree treatments, all treated trees survived, while untreated trees had 70-90% mortality. oup.com |

| European Spruce Bark Beetle (Ips typographus) | Norway Spruce | SPLAT Verb® | Delayed infestation by approximately 3 weeks and reduced infestation probability and density by up to 78% and 76%, respectively. usda.gov |

| Mountain Pine Beetle (Dendroctonus ponderosae) | Lodgepole Pine | Verbenone pouches | Attack around treated trees was 13.5% of that around untreated or pheromone-baited trees, confirming its deterrent effect. kill-pine-beetles.com |

The application of verbenone in agricultural and horticultural settings is less developed compared to its use in forestry. However, the principles of its use as a repellent for coleopteran pests are being explored. Research into specialized pheromone and lure application technologies, such as SPLAT® (Specialized Pheromone and Lure Application Technology), includes verbenone for managing pests in both forest and agricultural systems. The primary focus remains on beetle species, and its efficacy against common agricultural pests is an area of ongoing research.

Development of Verbenone Delivery Systems and Formulations

The effectiveness of verbenone in pest management is highly dependent on its delivery system, which must ensure a consistent and controlled release of the pheromone over a specific period. kill-pine-beetles.com Various formulations have been developed and commercialized to meet the demands of different management scenarios.

Common delivery systems include:

Pouches: These are small, semi-permeable plastic packets containing verbenone, often absorbed into a sponge-like matrix. kill-pine-beetles.commt.gov They are designed for slow, consistent release and are typically stapled or nailed to trees. mt.gov Pouch technology has evolved, with newer versions containing larger amounts of the active ingredient and improved release mechanisms for longer-lasting effects. kill-pine-beetles.com

Bubble Caps (B75204): These are small plastic capsules that also provide a controlled release of verbenone.

SPLAT Verb®: This is a flowable wax emulsion that is applied to tree trunks using a caulking gun. usda.gov This formulation allows for a more direct and sustained release of the pheromone from the applied "dollop." youtube.com

Flakes: Verbenone can also be formulated into flakes, though this method is generally considered less effective and more labor-intensive to apply than pouches or SPLAT®. youtube.com

The choice of formulation depends on factors such as the target pest, the size of the area to be protected, and logistical considerations. Research continues to focus on optimizing release rates and longevity of these delivery systems to enhance the efficacy of verbenone treatments. usda.govresearchgate.net For instance, studies have compared the effectiveness of different formulations, such as pouches and SPLAT Verb®, in protecting trees like the whitebark pine, finding both to be effective in preventing mortality. oup.com

| Delivery System | Description | Key Features |

| Pouches | Semipermeable plastic packets containing verbenone, often in a sponge matrix. kill-pine-beetles.com | Slow, controlled release; easy to apply by stapling or nailing to trees. mt.gov |

| Bubble Caps | Small plastic capsules for controlled pheromone release. | Point-source application for individual tree or small-scale protection. |

| SPLAT Verb® | A flowable wax emulsion applied with a caulking gun. usda.gov | Sustained and controlled release; direct application to tree bark. forestrydistributing.com |

| Flakes | Small, solid particles impregnated with verbenone. | Can be applied over larger areas, but may be less efficient and more costly. youtube.com |

Verbenone in Wildlife Management and Deterrence

While verbenone is noted for its environmental safety and is considered non-toxic to humans, pets, birds, and other wildlife, there is no scientific evidence to suggest its use as a deterrent for any non-insect wildlife. shop4verbenone.comforestrydistributing.comverbenonepouches.comshop4verbenone.comshop4verbenone.com Product literature frequently highlights that verbenone is "wildlife safe," which underscores its lack of harmful effects rather than indicating any repellent properties against vertebrates. verbenonepouches.comshop4verbenone.comshop4verbenone.com Current research and applications of verbenone are exclusively focused on its role as a semiochemical for insect pest management, specifically bark beetles.

Ecological Engineering Approaches Utilizing Verbenone

Ecological engineering in the context of pest management involves the design and manipulation of ecosystems to enhance natural pest control mechanisms. justagriculture.inmedicaljournalshouse.com This can include strategies like habitat manipulation to favor natural enemies, the use of trap crops, and increasing biodiversity. justagriculture.inmedicaljournalshouse.com While verbenone is a tool used in environmentally conscious pest management, there is currently no specific research that integrates its use into broader ecological engineering frameworks. The concept of a "push-pull" strategy, where pests are repelled ("pushed") from a crop and lured ("pulled") into a trap, is a form of ecological engineering. youtube.com In theory, verbenone could serve as the "push" component in such a system for bark beetles, but specific studies documenting this as an ecological engineering strategy are not available. youtube.com

Environmental Fate and Ecological Impact Assessments of Verbenone

Environmental Persistence and Degradation Pathways of Verbenone

The environmental persistence of a chemical compound is directly linked to its transformation reactions, which can be reversible or irreversible. up.pt Verbenone, being a monoterpene ketone, undergoes various degradation processes in the environment. Abiotic degradation pathways, primarily photolysis and hydrolysis, contribute to its breakdown. Photolysis, driven by light (especially ultraviolet radiation), can break chemical bonds, while hydrolysis involves chemical reactions with water, often facilitated by light or heat. up.pt Hydrolytic rates are influenced by temperature and pH, with increased rates at higher temperatures and extreme pH values. up.pt

In addition to abiotic processes, biotic degradation plays a significant role. Microorganisms are known to facilitate the removal of environmental contaminants through processes like biodegradation. up.ptnih.gov Verbenone is nearly insoluble in water, which can influence its distribution and degradation in aquatic systems. wikipedia.orgfishersci.nl

Biotransformation of Verbenone in Soil and Aquatic Systems

Biotransformation refers to the chemical changes a substance undergoes due to biological activity, particularly by microorganisms. In soil and aquatic systems, microbial communities are key players in the metabolism and degradation of organic compounds like verbenone. nih.govmdpi.combattelle.org

Studies indicate that microorganisms associated with bark beetles are capable of converting precursors like verbenol (B1206271) to verbenone. researchgate.net For instance, certain yeast species found in the guts of Ips typographus can convert cis-verbenol (B83679) to verbenone. researchgate.net Bacterial isolates, including Pseudomonas spp., Serratia sp., and Rahnella aquatilis, also demonstrate this capability. researchgate.net This suggests that microorganisms may be the primary agents responsible for verbenone biosynthesis in these contexts, potentially accelerating the decay of host tissue and leading to verbenone release. researchgate.net

In broader environmental contexts, soil temperature and water content significantly influence microbial activity and the formation of volatile organic compounds (VOCs), including terpenes like verbenone. copernicus.org Microbial metabolism in soil can affect the nitrogen cycle and transmit long-distance communication between decomposers. copernicus.orghelsinki.fi The biotransformation of α-pinene, a precursor to verbenone, by microorganisms such as Cladosporium pannorum, has been observed to yield verbenone, indicating the potential for microbial pathways in its environmental cycling. mdpi.comresearchgate.net

Trophic Transfer and Ecological Footprint of Verbenone Applications

Trophic transfer describes the movement of chemicals through food webs, from lower to higher trophic levels. up.ptresearchgate.netmdpi.com Bioaccumulation is the process by which organisms accumulate chemicals from both the abiotic environment (e.g., water, soil) and dietary sources, where the uptake rate exceeds the elimination rate. up.ptresearchgate.net Biomagnification occurs when the concentration of a chemical increases at successive trophic levels within a food chain, a subset of trophic transfer where the concentration in the consumer tissue is substantially greater than in its food sources. up.ptresearchgate.netresearchgate.net Highly lipophilic chemicals are particularly prone to biomagnification. up.pt

The ecological footprint is a measure of the biologically productive land and water area required to produce the resources an individual, population, or activity consumes and to absorb the waste it generates. lythouse.comfootprintnetwork.org It quantifies the strain human activities place on Earth's ecosystems. lythouse.com While the application of verbenone in forest management aims to mitigate the ecological impact of bark beetle infestations, a comprehensive ecological footprint assessment specifically for verbenone applications, beyond its immediate function as a repellent, is not detailed in the provided information. The concept of ecological footprint generally considers broader categories of consumption and waste absorption, including carbon dioxide emissions. lythouse.com

Life Cycle Assessment (LCA) in Verbenone Production and Application

Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts of a product or service throughout its entire life cycle, from raw material extraction to disposal or recycling. mdpi.comecochain.com This holistic approach helps identify "hotspots" or stages that contribute most significantly to environmental impact, allowing for strategic interventions. lifecyclecenter.se

A conceptual process for the production of verbenone (and carvone) through the catalytic oxidation of α-pinene (and limonene) has been evaluated using LCA. nih.govnih.govmdpi.com This assessment considered two primary scenarios:

Scenario I (SI-raw-oils) : Production starting directly from raw turpentine (B1165885) and orange oils.

Scenario II (SII-purified-oils) : Production starting from previously extracted α-pinene and limonene. nih.govnih.govmdpi.com

The LCA results, evaluated using methods like ReCiPe and IPCC, highlighted several key environmental impacts. The synthesis of the heterogeneous catalyst (FePcCl16-NH2-SiO2) showed that the highest environmental burdens stemmed from the use of fossil fuel energy sources and solvents, primarily affecting human health. nih.govmdpi.com

The most significant environmental impacts associated with verbenone production were identified as global warming and fine particulate matter formation. nih.govnih.govmdpi.com The process starting directly from raw oils (SI-raw-oils) generally exhibited fewer environmental impacts compared to the process using purified oils (SII-purified-oils). nih.govnih.govmdpi.com

A critical "hotspot" identified in the production process of verbenone was the use of t-butyl hydroperoxide (TBHP) as an oxidant. nih.govnih.govmdpi.com This finding emphasizes the need to explore more environmentally friendly and energy-efficient oxidizing agents for the oxidation of turpentine and orange oils in verbenone synthesis. nih.govnih.gov

Table 1: Key Environmental Impacts in Verbenone Production (LCA Findings)

| Impact Category | Primary Contributors (Hotspots) | Preferred Scenario (Lower Impact) |

| Global Warming | Fossil fuel energy sources, TBHP production | SI-raw-oils |

| Fine Particulate Matter Formation | Fossil fuel energy sources, Solvents, TBHP production | SI-raw-oils |

| Human Health (Overall) | Fossil fuel energy sources, Solvents, Global warming, Particulate matter formation | SI-raw-oils |

Data based on LCA studies of verbenone production from α-pinene via catalytic oxidation. nih.govnih.govmdpi.com

The single score probability results for environmental impacts were generally lower for verbenone production compared to carvone (B1668592) production in the same study. nih.gov

Emerging Research Frontiers and Future Directions in Verbenone Studies

Novel Biosynthetic Pathways and Metabolic Engineering for Sustainable Verbenone Production